
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate (BPMNB) is a chemical compound that has gained significant attention in recent years for its potential use in scientific research applications. This compound is synthesized through a specific method and has been found to have a unique mechanism of action that makes it an attractive option for investigating various biochemical and physiological effects.
Mécanisme D'action
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate is believed to act as an inhibitor of certain enzymes, specifically histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can alter the expression of genes involved in various biological processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. It has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate in lab experiments is its specificity for HDACs, which allows for more targeted investigation of gene expression. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its potential as a cancer treatment.
Orientations Futures
There are several potential future directions for research involving 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. One area of interest is in developing more potent HDAC inhibitors based on the structure of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. Additionally, further investigation is needed to determine the effectiveness of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate as a cancer treatment in different types of cancer cells. Finally, research is needed to determine the potential side effects of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate and to develop methods for minimizing any potential harm.
Méthodes De Synthèse
The synthesis of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of potassium carbonate to form 4-benzyloxybenzoic acid. This compound is then reacted with thionyl chloride and methylamine to form 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate.
Applications De Recherche Scientifique
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate has been used in scientific research to investigate various biological processes, including the regulation of gene expression, protein-protein interactions, and enzyme activity. It has been found to be particularly useful in studying the role of specific proteins in cancer and other diseases.
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15-13-17(7-12-20(15)22(24)25)21(23)27-19-10-8-18(9-11-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSQDDESRLGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

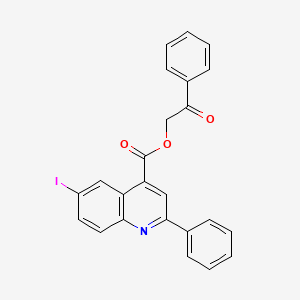
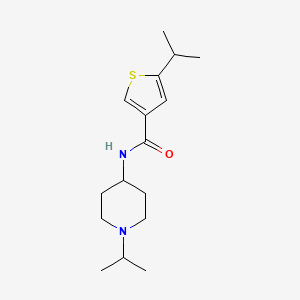

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
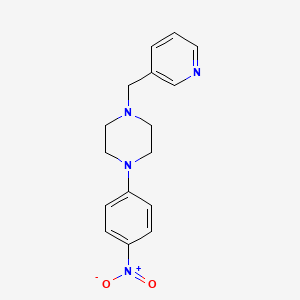
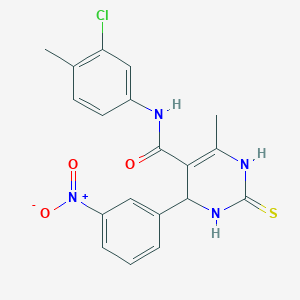
![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
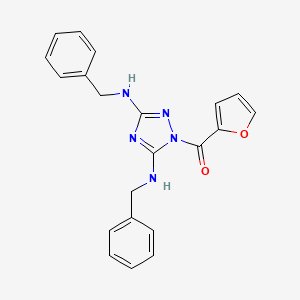

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)